

Technical Guide: 2-Amino-2-(pyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-2-(pyridin-2-YL)acetic acid

Cat. No.: B1276758

[Get Quote](#)

CAS Number: 62451-88-1

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction:

2-Amino-2-(pyridin-2-yl)acetic acid is a heterocyclic, non-proteinogenic alpha-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural motif, featuring a pyridine ring directly attached to the alpha-carbon of a glycine backbone, imparts distinct chemical and biological properties. This technical guide provides an in-depth overview of **2-Amino-2-(pyridin-2-yl)acetic acid**, including its chemical properties, synthesis, and its emerging role as a versatile building block in the design of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Amino-2-(pyridin-2-yl)acetic acid** is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for its application in synthetic chemistry.

Property	Value	Reference
CAS Number	62451-88-1	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[1] [4]
Molecular Weight	152.15 g/mol	[4]
IUPAC Name	2-amino-2-(pyridin-2-yl)acetic acid	[1] [4]
Purity	Typically ≥95%	[1]

Synthesis and Experimental Protocols

The synthesis of **2-Amino-2-(pyridin-2-yl)acetic acid** and its derivatives is a critical aspect of its utility. While various synthetic routes have been explored for analogous compounds, a common approach involves the Strecker synthesis or modifications thereof. Below is a generalized experimental protocol based on established synthetic methodologies for related α -amino acids.

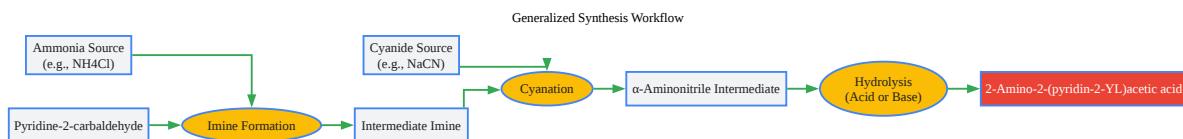
Generalized Experimental Protocol: Strecker Synthesis

This protocol outlines a plausible multi-step synthesis of **2-Amino-2-(pyridin-2-yl)acetic acid**.

Step 1: Imine Formation

- To a solution of pyridine-2-carbaldehyde in a suitable solvent (e.g., methanol or ethanol), add an equimolar amount of an ammonia source (e.g., ammonium chloride).
- Stir the reaction mixture at room temperature for a designated period to facilitate the formation of the corresponding imine.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Cyanation


- Once imine formation is complete, introduce a cyanide source (e.g., sodium cyanide or potassium cyanide) to the reaction mixture.

- This step should be performed with extreme caution in a well-ventilated fume hood due to the toxicity of cyanide.
- The reaction leads to the formation of the corresponding α -aminonitrile.

Step 3: Hydrolysis

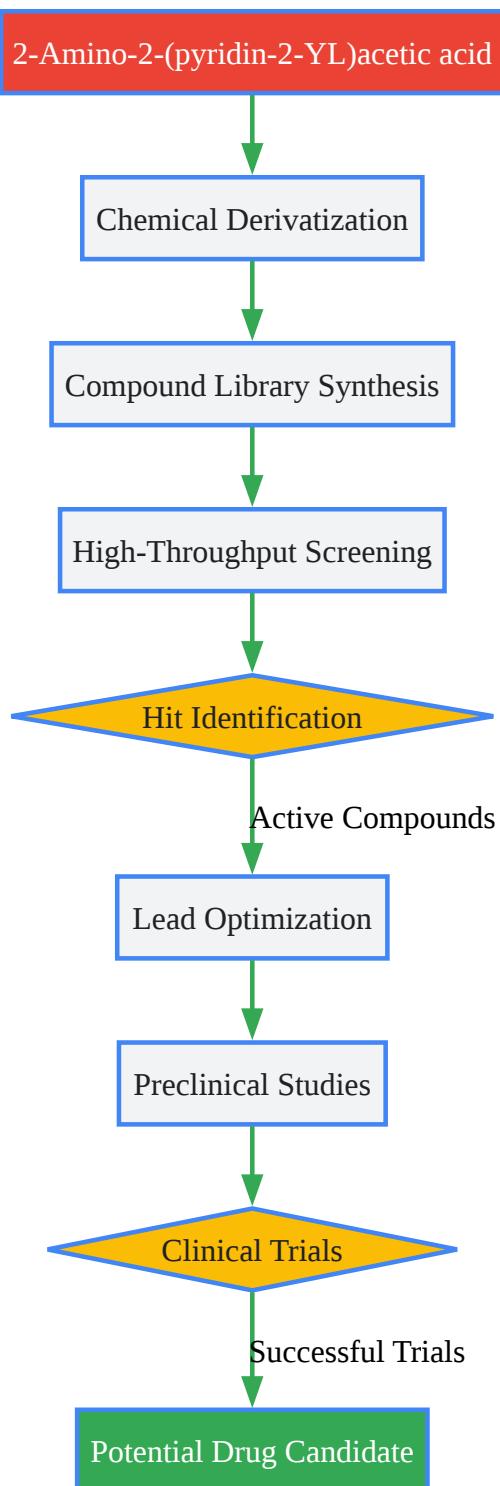
- The α -aminonitrile intermediate is then subjected to hydrolysis to convert the nitrile group into a carboxylic acid.
- This is typically achieved by heating the intermediate in the presence of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
- Following hydrolysis, the reaction mixture is neutralized to precipitate the final product, **2-Amino-2-(pyridin-2-yl)acetic acid**.
- The crude product can be purified by recrystallization from a suitable solvent system.

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **2-Amino-2-(pyridin-2-YL)acetic acid**.

Role in Drug Discovery and Development


2-Amino-2-(pyridin-2-yl)acetic acid serves as a valuable scaffold in drug discovery due to the versatile chemical handles it possesses—an amino group, a carboxylic acid group, and a pyridine ring. These features allow for its incorporation into a wide range of molecular architectures to modulate pharmacological activity.

Derivatives of this amino acid are being investigated for various therapeutic applications. The pyridine moiety can participate in crucial binding interactions with biological targets, such as hydrogen bonding and π -stacking. The amino and carboxylic acid groups provide points for peptide bond formation, enabling its integration into peptidomimetics and other complex molecules.

Conceptual Drug Development Pathway:

The following diagram illustrates a conceptual pathway for the development of a drug candidate starting from **2-Amino-2-(pyridin-2-yl)acetic acid**.

Conceptual Drug Development Pathway

[Click to download full resolution via product page](#)

Caption: Conceptual pathway for drug development from the starting material.

Conclusion

2-Amino-2-(pyridin-2-yl)acetic acid is a compound of significant interest to the chemical and pharmaceutical sciences. Its unique structure provides a versatile platform for the synthesis of novel molecules with potential therapeutic applications. The information and protocols provided in this technical guide are intended to support researchers and drug development professionals in their exploration of this promising chemical entity. Further investigation into its biological activities and the development of efficient and stereoselective synthetic methods will undoubtedly continue to expand its utility in the quest for new and improved medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-2-(2-pyridyl)acetic acid 95% | CAS: 62451-88-1 | AChemBlock [achemblock.com]
- 2. 2-(pyridin-2-ylamino)acetic acid | CAS 52946-88-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. chiralen.com [chiralen.com]
- 4. 2-Amino-2-(pyridin-2-YL)acetic acid | C7H8N2O2 | CID 4226387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 2-Amino-2-(pyridin-2-YL)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1276758#2-amino-2-pyridin-2-yl-acetic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com